molecular formula C19H19N7O3 B607375 Etc-159 CAS No. 1638250-96-0

Etc-159

Cat. No. B607375
M. Wt: 393.407
InChI Key: COEZTQWWLJCBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETC-159 (also known as ETC-1922159) is a potent, orally available PORCN inhibitor . It inhibits β-catenin reporter activity with an IC50 of 2.9 nM . It has been used in trials studying the treatment of Solid Tumours .


Molecular Structure Analysis

The molecular formula of ETC-159 is C19H17N7O3 . The exact mass is 393.15 and the molecular weight is 393.407 .


Chemical Reactions Analysis

ETC-159 blocks the secretion and activity of all Wnts . It has robust activity in multiple cancer models driven by high Wnt signaling .


Physical And Chemical Properties Analysis

The physical and chemical properties of ETC-159 include a molecular formula of C19H19N7O3 and a molecular weight of 391.38 . It’s a crystalline solid with solubility in DMF and DMSO .

Scientific Research Applications

  • Tumor Necrosis and Angiogenesis in Osteosarcoma : ETC-159, known as a PORCN inhibitor, impedes the extracellular secretion of Wnt, showing promise in clinical trials. It significantly decreases β-catenin staining in xenografts, increases tumor necrosis, and reduces vascularity in osteosarcomas, suggesting a novel treatment approach for these cancers (Chua et al., 2023).

  • Targeted Therapy for Colorectal Cancer : ETC-159 effectively treats colorectal cancer (CRC) patient-derived xenografts, particularly those bearing RSPO-translocation. This represents a significant advancement in targeted therapy for this subset of CRC. The drug inhibits Wnt signaling, leading to transcriptome remodeling and a decrease in cell cycle, stem cell, and proliferation genes (Madan et al., 2015).

  • Synergy with PI3K Inhibitors in Cancer Treatment : Studies have shown that ETC-159 exhibits synergism with PI3K inhibitors in various cancer cell lines. This suggests its potential in combination treatments for different cancer types, highlighting the importance of targeting multiple molecules or pathways in cancer therapeutics (Sepramaniam et al., 2018).

  • Phase 1 Clinical Trials for Solid Tumors : ETC-159 has entered phase 1 trials for patients with solid tumors, targeting a range of cancers like colorectal, ovarian, and pancreatic cancers. This development is part of Singapore's effort in cancer drug research (Nature Biotechnology, 2015).

Safety And Hazards

ETC-159 is considered toxic and is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion or contact, immediate medical attention is required .

Future Directions

ETC-159 has reached a new developmental milestone in advancing to Phase 1B of clinical trials . For the first time, the efficacy of this drug will be assessed, in addition to its safety in cancer patients . The trial will use ETC-159 to block the Wnt pathway so that immune cells can infiltrate the tumor . The trial is expected to be completed by 2023 at the latest .

properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O3/c1-24-17-16(18(28)25(2)19(24)29)26(11-20-17)10-15(27)21-14-9-8-13(22-23-14)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,21,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRXIFVSTWXRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide

CAS RN

1638250-96-0
Record name ETC-159
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638250960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETC-159
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L854240DQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3,060
Citations
M Ng, DSP Tan, V Subbiah, CD Weekes, V Teneggi… - 2017 - ascopubs.org
… ETC-159 C max increased with dose with a mean t 1/2 of 14 hr. Plasma levels of ETC-159 … Conclusions: ETC-159 inhibits Wnt signalling at doses that are well tolerated. β-CTX levels …
Number of citations: 26 ascopubs.org
V Teneggi, M Ng, DS Tan, V Subbiah… - Annals of …, 2016 - annalsofoncology.org
… Background ETC-159 is a small molecule selectively inhibiting … ) and pharmacodynamic (PD) of ETC-159 in patients (pts) with … ETC-159 is administered orally, once every other day in a …
Number of citations: 12 www.annalsofoncology.org
D Tan, M Ng, V Subbiah, W Messersmith… - Annals of …, 2018 - annalsofoncology.org
… ETC-159 is a selective small molecule inhibitor of porcupine. … tolerated dose (MTD) of ETC-159 was 30 mg every other day (qod… We report the interim results of ETC-159 dose escalation …
Number of citations: 11 www.annalsofoncology.org
K Chua, AYL Sim, EYM Yeo, MS Bin Masroni… - International Journal of …, 2023 - mdpi.com
… ETC-159, a PORCN inhibitor that inhibits the extracellular secretion of Wnt, has recently … effect of ETC-159 on OS. Consistent with our hypothesis, we noted that ETC-159 treatment not …
Number of citations: 1 www.mdpi.com
B Madan, Z Ke, N Harmston, SY Ho, AO Frois, J Alam… - Oncogene, 2016 - nature.com
… inhibitor of PORCN, ETC-159. ETC-159 has robust activity in multiple cancer models driven by high Wnt signaling. Most importantly, we have identified that ETC-159 is highly efficacious …
Number of citations: 302 www.nature.com
B Madan, Z Ke, N Harmston, E Petretto, J Hill… - Molecular Cancer …, 2016 - AACR
… We have developed a novel PORCN inhibitor ETC-159, which … ETC-159 reverses Wnt dependent pathology by promoting … , RNA sequencing of these ETC-159 sensitive, Wnt driven …
Number of citations: 1 aacrjournals.org
Z Zhong, S Sepramaniam, XH Chew, K Wood, MA Lee… - Oncogene, 2019 - nature.com
… We investigated the tumor growth inhibition effect of ETC-159 and GDC-0941 combinational treatment in the HPAF-II subcutaneous xenograft mouse model (Fig. 4a, b). As one goal of …
Number of citations: 61 www.nature.com
DSP Tan, MCH Ng, V Subbiah, WA Messersmith… - 2023 - ascopubs.org
… ETC-159 was dosed orally QOD in 21-day cycles (8-24 mg); pembrolizumab was dosed IV at 200 mg Q3W. Day 1 and trough PK were determined for ETC-159 … of ETC-159 in the first …
Number of citations: 0 ascopubs.org
K Borgå, TM Saloranta, A Ruus - Environmental Toxicology and …, 2010 - Wiley Online Library
Climate change is expected to alter environmental distribution of contaminants and their bioaccumulation due to changes in transport, partitioning, carbon pathways, and …
Number of citations: 85 setac.onlinelibrary.wiley.com
B Madan, MJ McDonald, GE Foxa, CR Diegel… - Bone research, 2018 - nature.com
… We evaluated if changes in the dosing schedule of ETC-159 … with ETC-159 mitigated the bone loss seen with ETC-159 alone. … in combination with ETC-159 significantly increased tissue …
Number of citations: 89 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.